Cas no 1803856-91-8 (Ethyl 6-iodo-4-(trifluoromethyl)picolinate)

Ethyl 6-iodo-4-(trifluoromethyl)picolinate 化学的及び物理的性質
名前と識別子
-
- Ethyl 6-iodo-4-(trifluoromethyl)picolinate
-
- インチ: 1S/C9H7F3INO2/c1-2-16-8(15)6-3-5(9(10,11)12)4-7(13)14-6/h3-4H,2H2,1H3
- InChIKey: OTFGDMUXNMEWRE-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(C(F)(F)F)=CC(C(=O)OCC)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 260
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 3
Ethyl 6-iodo-4-(trifluoromethyl)picolinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029004277-1g |
Ethyl 6-iodo-4-(trifluoromethyl)picolinate |
1803856-91-8 | 95% | 1g |
$3,010.80 | 2022-04-02 | |
Alichem | A029004277-500mg |
Ethyl 6-iodo-4-(trifluoromethyl)picolinate |
1803856-91-8 | 95% | 500mg |
$1,802.95 | 2022-04-02 | |
Alichem | A029004277-250mg |
Ethyl 6-iodo-4-(trifluoromethyl)picolinate |
1803856-91-8 | 95% | 250mg |
$1,009.40 | 2022-04-02 |
Ethyl 6-iodo-4-(trifluoromethyl)picolinate 関連文献
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
Ethyl 6-iodo-4-(trifluoromethyl)picolinateに関する追加情報
Research Brief on Ethyl 6-iodo-4-(trifluoromethyl)picolinate (CAS: 1803856-91-8) in Chemical Biology and Pharmaceutical Applications
Ethyl 6-iodo-4-(trifluoromethyl)picolinate (CAS: 1803856-91-8) has recently emerged as a key synthetic intermediate in medicinal chemistry and drug discovery. This heterocyclic compound, featuring both iodo and trifluoromethyl functional groups, demonstrates significant potential in the development of novel pharmaceuticals, particularly in the areas of kinase inhibitors and antiviral agents. Recent studies highlight its versatility as a building block for structurally complex bioactive molecules.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing potent Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized the iodo substituent at the 6-position for efficient Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification of the picolinate scaffold. The trifluoromethyl group at the 4-position was found to significantly enhance metabolic stability of the resulting compounds, addressing a common challenge in kinase inhibitor development.
In the field of antiviral research, a 2024 Nature Communications paper reported the use of Ethyl 6-iodo-4-(trifluoromethyl)picolinate as a precursor for novel RNA-dependent RNA polymerase inhibitors. The electron-withdrawing nature of the trifluoromethyl group was shown to improve binding affinity to the viral polymerase active site, while the ethyl ester moiety allowed for subsequent derivatization to optimize pharmacokinetic properties.
Recent synthetic methodology developments have expanded the applications of this compound. A 2023 ACS Catalysis publication described a photoredox-catalyzed C-H functionalization protocol that enables direct modification of the picolinate core, bypassing the need for protective group strategies. This advancement significantly improves the synthetic efficiency for creating libraries of analogs for structure-activity relationship studies.
The compound's physicochemical properties have been extensively characterized in a 2024 European Journal of Pharmaceutical Sciences report. Key findings include its moderate lipophilicity (logP = 2.1) and excellent stability in physiological pH ranges, making it particularly suitable for prodrug development. The iodine atom provides a convenient handle for radio-labeling applications in molecular imaging.
Ongoing research is exploring the compound's potential in targeted protein degradation. Preliminary results presented at the 2024 American Chemical Society National Meeting suggest that derivatives of Ethyl 6-iodo-4-(trifluoromethyl)picolinate can serve as effective warheads for proteolysis-targeting chimeras (PROTACs), particularly for challenging kinase targets.
From a commercial perspective, the compound has seen increased demand from pharmaceutical companies engaged in fragment-based drug discovery. Its well-defined structure and multiple points for diversification make it ideal for high-throughput screening campaigns. Current production scale-up efforts aim to address supply chain challenges while maintaining the high purity (>99%) required for pharmaceutical applications.
Future research directions include exploring the compound's utility in DNA-encoded library technology and further optimization of its derivatization protocols. The unique combination of reactivity (iodo group) and stability (trifluoromethyl group) positions Ethyl 6-iodo-4-(trifluoromethyl)picolinate as a versatile tool for medicinal chemists tackling increasingly complex drug targets.
1803856-91-8 (Ethyl 6-iodo-4-(trifluoromethyl)picolinate) 関連製品
- 2171762-14-2(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic acid)
- 104997-49-1(Ethyl 2-bromoquinoline-4-carboxylate)
- 1353954-58-1(1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone)
- 2411296-53-0(N-{2-4-(methoxymethyl)pyrimidin-2-ylethyl}prop-2-enamide)
- 2228581-06-2(2-(2-cyclopropylphenyl)propanoic acid)
- 375-50-8(1,4-Diiodooctafluorobutane)
- 2171773-93-4(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-methylbut-3-en-2-yl)carbamoylbutanoic acid)
- 1344097-66-0(2-(1-Ethyl-1h-pyrazol-4-yl)-4-methylpiperidine)
- 35371-40-5(2,3-dimethyl-6-(thiophen-2-yl)imidazo2,1-b1,3thiazole)
- 2993-71-7(Naphthalene, 2,3-difluoro-)




